![molecular formula C19H15N3O2S3 B2740439 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1021264-02-7](/img/no-structure.png)

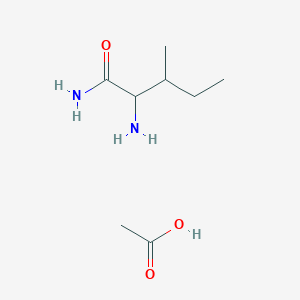

5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

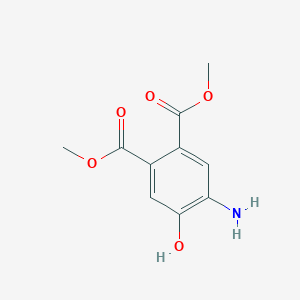

The compound “5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” is a type of thiazolo[4,5-d]pyrimidin-7(6H)-one . Thiazolo[4,5-d]pyrimidines are a class of bicyclic [6 + 6] systems . They have been studied for their potential biological significance and have been applied in the medical and pharmaceutical fields .

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves a bicyclic [6 + 6] system . The specific molecular structure of “this compound” is not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Heterocyclic Compound Synthesis : This compound is part of research efforts aimed at synthesizing novel heterocyclic compounds with potential biological activities. For example, research on similar compounds has led to the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Herbicidal Activities : Derivatives of thiazolo[4,5-d]pyrimidin-7(6H)-ones have been designed, synthesized, and shown to possess significant herbicidal activities against the root growth of rape and barnyard grass, showcasing the compound's potential in agricultural applications (Ying Liang, Shuang Fan, W. Mo, H. He, 2007).

Antiparkinsonian Activity : Certain urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antiparkinsonian activity, indicating the compound's relevance in developing treatments for neurological disorders (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).

Antioxidant Properties : The synthesis and characterization of new pyrimidine derivatives, including those related to thiazolo[4,5-d]pyrimidin-7(6H)-ones, have been explored for their antioxidant properties, highlighting the compound's potential in oxidative stress-related therapeutic applications (E. Akbas, Erdem Ergan, E. Şahin, S. Ekin, Metin Çakır, Yağmur Karakuş, 2018).

Antitumor Activity : Several studies have focused on synthesizing and evaluating thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activities. These studies demonstrate the compound's potential as a scaffold for developing new anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell proliferation. It is often overexpressed in various types of cancer, making it a promising target for antitumor agents .

Mode of Action

The compound interacts with the EZH2 enzyme, inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in gene expression patterns within the cell .

Biochemical Pathways

The inhibition of EZH2 affects several biochemical pathways. Most notably, it impacts the histone methylation pathway , which is crucial for regulating gene expression . By inhibiting EZH2, the compound can alter the methylation status of histones, leading to changes in the expression of genes that are critical for cell proliferation and survival .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound has demonstrated potent antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It induces apoptosis (programmed cell death) in these cells in a concentration-dependent manner and inhibits their migration . These effects are likely due to the compound’s inhibition of EZH2 and the subsequent changes in gene expression .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the synthesis of the thiazolo[4,5-d]pyrimidine ring system followed by the introduction of the phenyl and methoxybenzylthio substituents.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "benzaldehyde", "3-methoxybenzyl chloride", "phenyl isothiocyanate", "sodium ethoxide", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-thioxo-2,3-dihydrothiazole", "a. Dissolve 2-aminothiophenol (1.0 g, 8.5 mmol) in ethanol (20 mL) and add ethyl acetoacetate (1.2 g, 8.5 mmol) and sodium ethoxide (0.5 g, 8.5 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain 2-thioxo-2,3-dihydrothiazole (1.5 g, 85% yield).", "Step 2: Synthesis of thiazolo[4,5-d]pyrimidine", "a. Dissolve 2-thioxo-2,3-dihydrothiazole (1.0 g, 6.4 mmol) in acetic acid (20 mL) and add benzaldehyde (1.2 g, 11.5 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with water and dry under vacuum to obtain thiazolo[4,5-d]pyrimidine (1.5 g, 80% yield).", "Step 3: Introduction of phenyl and methoxybenzylthio substituents", "a. Dissolve thiazolo[4,5-d]pyrimidine (0.5 g, 2.5 mmol) in ethanol (10 mL) and add phenyl isothiocyanate (0.6 g, 3.5 mmol) and 3-methoxybenzyl chloride (0.7 g, 4.0 mmol).", "b. Heat the reaction mixture at reflux for 8 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain the desired compound '5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' (0.8 g, 70% yield)." ] } | |

| 1021264-02-7 | |

Fórmula molecular |

C19H15N3O2S3 |

Peso molecular |

413.53 |

Nombre IUPAC |

5-[(3-methoxyphenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

InChI |

InChI=1S/C19H15N3O2S3/c1-24-14-9-5-6-12(10-14)11-26-18-20-16-15(17(23)21-18)27-19(25)22(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21,23) |

Clave InChI |

JEYVDJBEDAFYLC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2740365.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2740367.png)

![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740368.png)

![Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2740369.png)

![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)

![(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2740371.png)

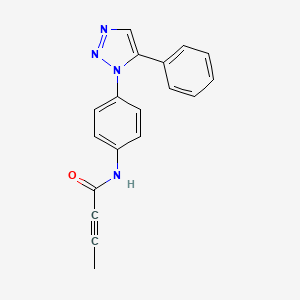

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2740376.png)